5-Bromopyrido[2,3-d]pyrimidin-4-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyrido[2,3-d]pyrimidin-4-ol typically involves multiple steps, starting from 2-aminonicotinonitrile . The process includes bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . Microwave irradiation is often used in the final steps to improve yields and reduce by-products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar multi-step synthetic routes, with optimization for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromopyrido[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution due to the presence of the bromine atom.
Condensation Reactions: Utilized in the formation of pyridopyrimidine derivatives.
Common Reagents and Conditions
Bromination: Typically involves bromine or N-bromosuccinimide (NBS) as the brominating agent.
Condensation and Cyclization: Often carried out using formic acid, triethyl orthoformate, or formamide.
Major Products
The major products formed from these reactions are various pyridopyrimidine derivatives, which have significant pharmacological activities .
Scientific Research Applications
5-Bromopyrido[2,3-d]pyrimidin-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor.
Medicine: Explored for its antiviral, antimicrobial, and anticancer properties.
Industry: Utilized in the development of fungicides and other agrochemicals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromopyrido[2,3-d]pyrimidin-4-ol is unique due to its specific bromination pattern and its potential as a versatile intermediate in the synthesis of biologically active compounds . Its ability to undergo various chemical reactions makes it a valuable compound in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
5-bromo-3H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-4-1-2-9-6-5(4)7(12)11-3-10-6/h1-3H,(H,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHQXTZXVMOYPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2168637-32-7 |
Source
|
Record name | 5-bromopyrido[2,3-d]pyrimidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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